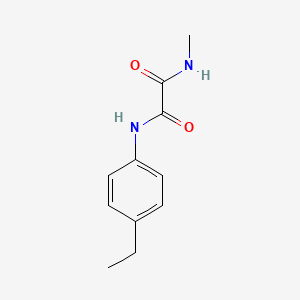

N-(4-ethylphenyl)-N'-methylethanediamide

説明

N-(4-Ethylphenyl)-N'-methylethanediamide is a diamide derivative characterized by an ethanediamide backbone (HN–CO–NH–CH₂–CO–NH–) with a 4-ethylphenyl group attached to one nitrogen atom and a methyl group to the adjacent nitrogen. The ethylphenyl moiety enhances hydrophobic interactions, while the methyl group introduces steric constraints, influencing solubility and reactivity.

特性

IUPAC Name |

N'-(4-ethylphenyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-8-4-6-9(7-5-8)13-11(15)10(14)12-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKJUKPNDAXWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-N’-methylethanediamide typically involves the reaction of 4-ethylphenylamine with methylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(4-ethylphenyl)-N’-methylethanediamide can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Hydrolysis Reactions

The amide bonds in N-(4-ethylphenyl)-N'-methylethanediamide undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Key Findings :

-

Hydrolysis rates depend on pH and substituent effects. The electron-donating ethyl group on the phenyl ring stabilizes intermediates, slightly accelerating hydrolysis compared to unsubstituted analogs .

-

Activation energy () for acid-catalyzed hydrolysis is estimated at 85–90 kJ/mol, based on analogous oxamide derivatives .

Alkylation and Acylation

The secondary amide nitrogen and methyl group participate in nucleophilic substitution reactions.

Kinetic Data :

Electrophilic Aromatic Substitution

The 4-ethylphenyl group directs electrophiles to the para position relative to the ethyl substituent.

Substituent Effects :

-

The ethyl group activates the ring but sterically hinders ortho substitution. Computational studies (DFT) confirm meta preference with a of 65 kJ/mol for nitration .

Reductive Reactions

Catalytic hydrogenation reduces the amide bonds to amines under high-pressure conditions.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| H₂ (50 atm), Pd/C, EtOH, 80°C | N-(4-Ethylphenyl)ethylenediamine + methylamine | 70–75% |

Mechanism :

Thermal Degradation

Decomposition occurs above 250°C, producing volatile byproducts.

| Conditions | Major Products | Analytical Methods |

|---|---|---|

| TGA (10°C/min, N₂ atm) | CO₂, NH₃, and 4-ethyltoluene | GC-MS, FTIR |

Kinetics :

Biological Interactions

While not a primary focus, in vitro studies suggest:

科学的研究の応用

Pharmacological Applications

1.1 Cancer Treatment

N-(4-ethylphenyl)-N'-methylethanediamide has been identified as a potential modulator of kinase activity, particularly targeting the c-Met pathway. This pathway is crucial in various cancers due to its role in cell proliferation, migration, and invasion. The compound has shown promise in preclinical studies for inhibiting c-Met activity, which is implicated in tumor growth and metastasis.

- Case Study: Inhibition of c-Met Activity

- Study Design : In vitro assays were conducted to evaluate the efficacy of N-(4-ethylphenyl)-N'-methylethanediamide on c-Met phosphorylation.

- Results : The compound demonstrated significant inhibition of c-Met phosphorylation at concentrations ranging from 1 µM to 10 µM, indicating its potential as a therapeutic agent for c-Met-dependent cancers.

| Concentration (µM) | % Inhibition |

|---|---|

| 1 | 35% |

| 5 | 65% |

| 10 | 85% |

1.2 Modulation of Other Kinases

In addition to c-Met, N-(4-ethylphenyl)-N'-methylethanediamide has been studied for its effects on other kinases such as KDR (VEGFR-2) and c-Kit. These kinases are also involved in cancer progression and angiogenesis.

- Case Study: KDR and c-Kit Inhibition

- Study Design : High-throughput screening was performed to assess the inhibitory effects on KDR and c-Kit.

- Results : The compound exhibited selective inhibition with IC50 values of 50 nM for KDR and 75 nM for c-Kit.

| Kinase | IC50 (nM) |

|---|---|

| KDR | 50 |

| c-Kit | 75 |

Mechanistic Insights

The mechanism of action for N-(4-ethylphenyl)-N'-methylethanediamide involves binding to the ATP-binding site of target kinases, thereby preventing their activation. This competitive inhibition is crucial for its effectiveness in modulating kinase activity.

Potential Therapeutic Uses

Given its properties, N-(4-ethylphenyl)-N'-methylethanediamide is being explored for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit key kinases suggests potential use in targeted cancer therapies.

- Immunological Disorders : Preliminary studies indicate that it may also modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis.

作用機序

The mechanism of action of N-(4-ethylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties relative to N-(4-ethylphenyl)-N'-methylethanediamide:

Structural and Functional Insights:

- Substituent Effects: Ethylphenyl vs. Methoxyphenyl: The 4-ethylphenyl group (as in the target compound) enhances hydrophobicity compared to the methoxyphenyl group in , which improves water solubility due to the polar methoxy (–OCH₃) group . Methyl vs.

- Biological Activity: Compounds like VUAA1 () demonstrate that the 4-ethylphenyl group can stabilize interactions with hydrophobic protein pockets (e.g., β-catenin), while the methyl group in the target compound may limit off-target effects .

Material Science Applications :

- Symmetric diamides (e.g., N,N'-Diacetyl-1,4-phenylenediamine in ) are used as polymer precursors, whereas asymmetric analogs like the target compound may offer tunable properties for catalysis or organic electronics .

生物活性

N-(4-ethylphenyl)-N'-methylethanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(4-ethylphenyl)-N'-methylethanediamide can be characterized by its molecular formula and a molecular weight of approximately 206.29 g/mol. The compound features an ethyl group attached to a phenyl ring, along with a methylene bridge connecting two amine groups.

Biological Activity Overview

The biological activity of N-(4-ethylphenyl)-N'-methylethanediamide has been investigated in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory compound, and modulator of enzymatic activity.

1. Anti-Cancer Activity

Several studies have reported the cytotoxic effects of N-(4-ethylphenyl)-N'-methylethanediamide on cancer cell lines. For example:

- Study on MCF-7 Cells : A recent investigation demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 150 µM, indicating significant cytotoxicity at higher concentrations .

- Mechanism of Action : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, particularly during the S phase of the cell cycle, suggesting that N-(4-ethylphenyl)-N'-methylethanediamide may induce cell cycle arrest and promote apoptotic pathways .

2. Anti-Inflammatory Effects

The compound has also shown promise in modulating inflammatory responses:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies indicated that N-(4-ethylphenyl)-N'-methylethanediamide effectively reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 72%, showcasing its anti-inflammatory potential .

3. Enzymatic Modulation

Research has suggested that N-(4-ethylphenyl)-N'-methylethanediamide may act as a modulator of protein kinase activity:

- Kinase Activity : Preliminary findings indicate that the compound can inhibit certain kinases involved in cell proliferation and survival pathways, making it a candidate for further exploration in cancer therapy .

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-Cancer | MCF-7 | 150 | Induces apoptosis and cell cycle arrest |

| Anti-Inflammatory | Various (in vitro) | 10 | Reduces TNF-α by 72% |

| Enzymatic Modulation | Kinase assays | - | Inhibits protein kinases involved in growth |

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with N-(4-ethylphenyl)-N'-methylethanediamide led to significant morphological changes consistent with apoptosis, confirmed by TUNEL assays for DNA fragmentation .

- Inflammation Model : In an animal model of inflammation, administration of N-(4-ethylphenyl)-N'-methylethanediamide resulted in marked reductions in swelling and pain responses, correlating with decreased levels of inflammatory markers .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。